1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a cyclohexylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmethylamine with a suitable pyrrole precursor, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and carboxylation processes.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The pyrrole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylmethyl ketone, while reduction could produce cyclohexylmethyl alcohol.
Scientific Research Applications
1-(Cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Similar in structure but lacks the pyrrole ring.
Pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the cyclohexylmethyl group.
Cyclohexylmethylamine: Contains the cyclohexylmethyl group but lacks the pyrrole ring and carboxylic acid group.
Uniqueness: 1-(Cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of the cyclohexylmethyl group and the pyrrole ring with a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H17NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,14,15) |
InChI Key |
GTAHLJYDSVYCNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.